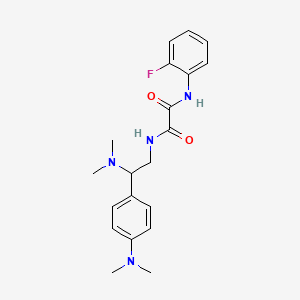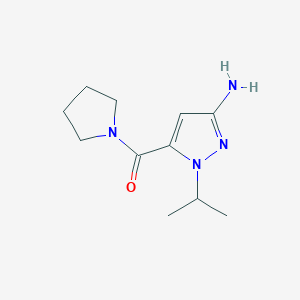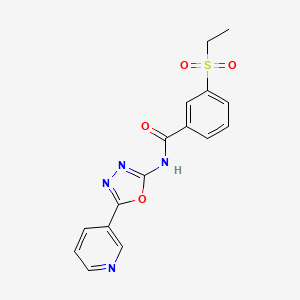![molecular formula C16H12Cl4N2O2 B2415354 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide CAS No. 477851-52-8](/img/structure/B2415354.png)
3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide” is a chemical compound with the molecular formula C16H12Cl4N2O2. It has a molecular weight of 406.08 .
Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 12 hydrogen atoms, 4 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 406.08 . Other properties like melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Controlled-Release Agricultural Applications
One notable application of the compound 3-{[(2,6-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide is in the field of agriculture as a fungicidal agent. A study demonstrated the compound's fungicidal activity against Rhizoctonia solani, a significant plant pathogen. The research focused on developing microcapsules for the controlled release of this compound, utilizing chitosan oligosaccharide (COS) for the microcapsule structure. COS is known for its various bioactivities and is used in biological pesticides, growth regulators, and fertilizers. The microcapsules, prepared through interfacial polymerization, showed promising properties, such as high encapsulation efficiency (93.3%) and controlled release behavior, making them suitable for agricultural applications, particularly in delivering pesticides, growth regulators, and fertilizers in a targeted and sustained manner (Yu et al., 2021).
Herbicidal Activity
Another research application of compounds structurally similar to this compound is in herbicidal activity. A study synthesized a compound with a similar structure and demonstrated its effectiveness as a herbicide. The research included detailed crystallographic data and showed the compound's potential in controlling unwanted plant growth, highlighting the importance of such compounds in the agricultural sector (Liu et al., 2008).
Immunomodulatory Properties
Compounds with structural similarities to this compound have also been studied for their immunosuppressive activities. A research highlighted the significant inhibitory activity of a compound on murine splenocytes proliferation and mice delayed-type hypersensitivity (DTH) assay, suggesting its potential in immunomodulatory therapies (Giraud et al., 2010).
Antimicrobial Properties
The structural framework of this compound shows potential in antimicrobial applications as well. A study synthesized compounds with similar structures and tested them for antibacterial and antifungal activities, providing insights into their potential use in combating microbial infections (Baranovskyi et al., 2018).
Molecular Docking and Bioactivity Studies
The compound and its derivatives have been subject to computational studies to explore their molecular structure, optoelectronic properties, and bioactivity. Such studies provide a comprehensive understanding of the compound's interactions at the molecular level, paving the way for potential pharmaceutical or agricultural applications (Ashfaq et al., 2022).
properties
IUPAC Name |
(3Z)-N-(3,4-dichlorophenyl)-3-[(2,6-dichlorophenyl)methoxyimino]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl4N2O2/c17-12-2-1-3-13(18)11(12)9-24-21-7-6-16(23)22-10-4-5-14(19)15(20)8-10/h1-5,7-8H,6,9H2,(H,22,23)/b21-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSLGRYSUOXMTR-YXSASFKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CCC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C\CC(=O)NC2=CC(=C(C=C2)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2415274.png)


![2-[4-(N-methyl4-ethoxybenzenesulfonamido)phenoxy]acetic acid](/img/structure/B2415277.png)
![2-ethyl-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2415281.png)

![2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine](/img/structure/B2415283.png)
![N-[2-(Dicyclopentylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2415284.png)


![6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B2415291.png)
![2-amino-1-(4-fluorophenethyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2415292.png)
![3-[(1-methyl-1H-1,3-benzodiazol-2-yl)amino]propan-1-ol](/img/structure/B2415294.png)